molecular formula C11H10N2O2S2 B5575270 N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B5575270
M. Wt: 266.3 g/mol
InChI Key: GQIIKERYIKTNNB-UHFFFAOYSA-N
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Description

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with N-acetylglycine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to various protein targets, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide.

    Benzothiazole: The parent compound of the benzothiazole family.

    N-acetylglycine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its acetyl group and benzothiazole moiety contribute to its diverse applications in scientific research and industry .

Properties

IUPAC Name

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7(14)12-10(15)6-16-11-13-8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIIKERYIKTNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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